5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine has the molecular formula C10H12BrNOSi and a molecular weight of 270.20 g/mol. The compound features a furo[2,3-b]pyridine structure with a bromine atom and a trimethylsilyl group attached. Its chemical identifiers include the CAS number 1228665-74-4 and the InChI key XVBPLCGYJFHHSE-UHFFFAOYSA-N .
Research on the biological activity of 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine is limited but suggests potential pharmacological properties. Compounds with similar structures have been studied for their anti-cancer and anti-inflammatory activities. The unique combination of a furo[2,3-b]pyridine scaffold may endow this compound with interesting biological properties that warrant further investigation.
Synthesis of 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine can be achieved through several methods:
5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine finds applications primarily in research settings:
Several compounds exhibit structural or functional similarities to 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine. These include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine | Contains dimethoxymethyl instead of trimethylsilyl | Potentially different reactivity due to methoxy groups |
5-Chloro-2-(trimethylsilyl)furo[2,3-b]pyridine | Chlorine instead of bromine | May exhibit different biological activities |
5-Iodo-2-(trimethylsilyl)furo[2,3-b]pyridine | Iodine substituent | Increased reactivity due to larger halogen |
The uniqueness of 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine lies in its specific halogenation and silylation patterns that contribute to its distinct chemical properties and potential applications in medicinal chemistry.